{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol
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Overview
Description
The compound {2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol is an organosulfur compound characterized by the presence of multiple dithiol rings and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol typically involves the reaction of precursor dithiol compounds with methylsulfanyl reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organosulfur compounds.
Biology: Investigated for its potential as an antioxidant due to its sulfur-containing groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of {2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The compound’s ability to donate or accept electrons makes it a versatile agent in redox chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]ethylidene}propanedinitrile
- Dimethyl 3,3’-({2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-diselenole-4,5-diyl}disulfide)
Uniqueness
{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol: is unique due to its specific arrangement of dithiol rings and methylsulfanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
159426-67-2 |
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Molecular Formula |
C9H10OS6 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
[2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiol-4-yl]methanol |
InChI |
InChI=1S/C9H10OS6/c1-11-6-7(12-2)16-9(15-6)8-13-4-5(3-10)14-8/h4,10H,3H2,1-2H3 |
InChI Key |
AIEWAOHEZPVLLX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SC(=C2SC=C(S2)CO)S1)SC |
Origin of Product |
United States |
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